

A Technical Guide to the Spectroscopic Profile of 6-Fluoronicotinic Acid

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Compound of Interest

Compound Name: *6-Fluoronicotinic acid*

Cat. No.: *B1295920*

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This document provides an in-depth technical guide to the spectroscopic characterization of **6-Fluoronicotinic acid** (CAS 403-45-2), a key fluorinated building block in pharmaceutical and medicinal chemistry research.^{[1][2][3]} As a derivative of nicotinic acid (Vitamin B3), its structural elucidation is paramount for its application in synthesizing tracers for positron emission tomography (PET) and other active pharmaceutical ingredients (APIs).^{[1][2]} This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols for acquiring and interpreting high-quality spectroscopic data.

Molecular Structure and Physicochemical Properties

6-Fluoronicotinic acid is a pyridine derivative with a carboxylic acid at the 3-position and a fluorine atom at the 6-position.^[2] This substitution pattern dictates its unique spectroscopic signature.

Property	Value	Source
Molecular Formula	C ₆ H ₄ FNO ₂	[4][5]
Molecular Weight	141.10 g/mol	[4][5][6]
Monoisotopic Mass	141.02260653 Da	[5]
Melting Point	144 - 148 °C	[2][3][7]
Boiling Point	309.4 °C at 760 mmHg	[3][4]
Appearance	White to off-white solid/powder	[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural verification of **6-Fluoronicotinic acid**, providing unambiguous information about the hydrogen, carbon, and fluorine environments within the molecule.

Expertise & Experience: The NMR Approach

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred over Chloroform-d (CDCl₃) for two primary reasons: first, its higher polarity ensures complete dissolution of the crystalline acid; second, its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which is often broadened or absent in CDCl₃. The analysis integrates ¹H, ¹³C, and ¹⁹F NMR to build a complete structural picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a direct map of the protons on the pyridine ring. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group, combined with the nitrogen heteroatom, results in a downfield shift for all ring protons compared to benzene.

Table 2.1: Typical ¹H NMR Data for **6-Fluoronicotinic Acid** (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.80	Doublet (d)	H-2
~8.45	Triplet of doublets (td)	H-4
~7.40	Doublet of doublets (dd)	H-5
>13.0	Broad singlet (br s)	-COOH

Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.

Interpretation:

- H-2: Located between the nitrogen and the carboxylic acid, this proton is the most deshielded and appears furthest downfield.
- H-4: This proton exhibits coupling to both H-2 and H-5, as well as a longer-range coupling to the ^{19}F atom, often resulting in a complex multiplet.
- H-5: Coupled to H-4 and the adjacent ^{19}F atom, appearing as a doublet of doublets.
- -COOH: The acidic proton is typically very broad and shifted significantly downfield.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR spectroscopy complements the proton data by defining the carbon skeleton. The fluorine substitution has a profound effect, causing a large C-F coupling constant for the carbon directly attached to it (C-6).

Table 2.2: Predicted ^{13}C NMR Data for **6-Fluoronicotinic Acid** (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~165.5	C=O
~164.0 (d, $^1\text{JCF} \approx 240$ Hz)	C-6
~151.0 (d, $^3\text{JCF} \approx 15$ Hz)	C-2
~143.0 (d, $^3\text{JCF} \approx 8$ Hz)	C-4
~125.0	C-3
~112.0 (d, $^2\text{JCF} \approx 4$ Hz)	C-5

Note: These are predicted values based on nicotinic acid and fluorinated pyridine analogs.[\[8\]](#)[\[9\]](#)
Experimental verification is required.

Interpretation:

- The carbon attached to fluorine (C-6) exhibits a characteristic large one-bond C-F coupling constant (^1JCF), appearing as a doublet.
- Other carbons in the ring show smaller two- and three-bond couplings to fluorine.

Fluorine-19 (^{19}F) NMR Spectroscopy

^{19}F NMR is a highly sensitive technique for directly observing the fluorine nucleus.[\[10\]](#) It provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of fluorine in the molecule.[\[10\]](#)[\[11\]](#)

Table 2.3: Expected ^{19}F NMR Data for 6-Fluoronicotinic Acid

Chemical Shift (δ) ppm	Reference Standard
-60 to -70	CFCl_3

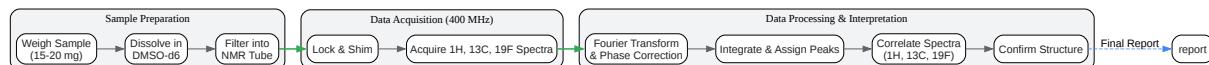
Note: The chemical shift for aromatic fluorides can be influenced by solvent and substitution.
[\[12\]](#)[\[13\]](#)

Interpretation: The presence of a single resonance in the aromatic fluorine region confirms the monofluorination of the pyridine ring. The exact shift provides a sensitive probe of the local electronic environment.

Protocol 2.1: NMR Data Acquisition

- Sample Preparation:
 - Accurately weigh 15-20 mg of **6-Fluoronicotinic acid**.
 - Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean vial.
 - Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
- Data Acquisition:
 - ¹H NMR: Acquire a spectrum using a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
 - ¹³C NMR: Acquire a proton-decoupled spectrum with a spectral width of ~220 ppm. A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
 - ¹⁹F NMR: Acquire a proton-decoupled spectrum with a spectral width of ~200 ppm, referenced to an appropriate standard like CFCl₃.

NMR Analysis Workflow

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Caption: Workflow for NMR analysis of **6-Fluoronicotinic acid**.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of key functional groups.^[14] For **6-Fluoronicotinic acid**, it is used to confirm the carboxylic acid and the fluorinated aromatic ring.

Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum of a carboxylic acid is dominated by two features: a very broad O-H stretching band and a sharp, intense C=O stretching band. The broadness of the O-H stretch is a direct result of strong intermolecular hydrogen bonding in the solid state. The C-F bond and the aromatic C=C and C-N bonds will appear in the fingerprint region, providing a unique pattern for the compound.

Table 3.1: Characteristic IR Absorption Bands

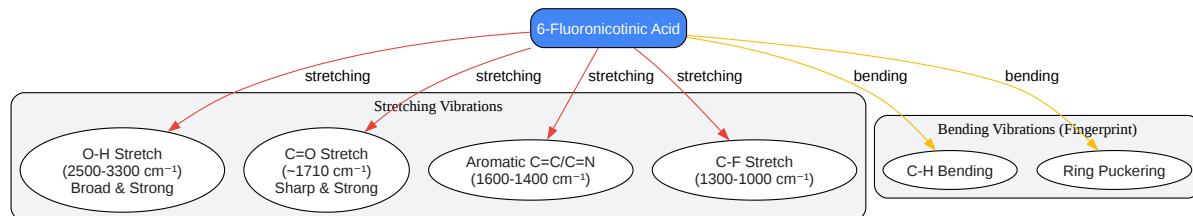
Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Assignment
2500-3300	Broad, Strong	O-H Stretch	Carboxylic Acid
~1710	Sharp, Strong	C=O Stretch	Carboxylic Acid
1600-1400	Medium	C=C and C=N Stretches	Aromatic Ring
1300-1000	Medium-Strong	C-F Stretch	Aryl-Fluoride

Source: General IR absorption ranges.[15][16]

Protocol 3.1: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a small amount (a few milligrams) of the solid **6-Fluoronicotinic acid** powder directly onto the ATR crystal.
- Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
- Data Acquisition:
 - Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
 - Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
 - Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Key Vibrational Modes of 6-Fluoronicotinic Acid



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Caption: Key vibrational modes for **6-Fluoronicotinic acid**.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.

Expertise & Experience: Predicting Fragmentation

For **6-Fluoronicotinic acid** (Monoisotopic Mass: 141.02 Da), electrospray ionization (ESI) in positive mode will readily show the protonated molecule $[M+H]^+$ at m/z 142.0.^[5] The fragmentation pattern in tandem MS (MS/MS) is predictable. The most common losses for carboxylic acids are water (-18 Da) and the entire carboxyl group as COOH (-45 Da) or CO_2 (-44 Da) after initial fragmentation.^[17] The stability of the pyridine ring means the molecular ion peak is likely to be prominent.^[18]

Table 4.1: Predicted ESI-MS Fragmentation

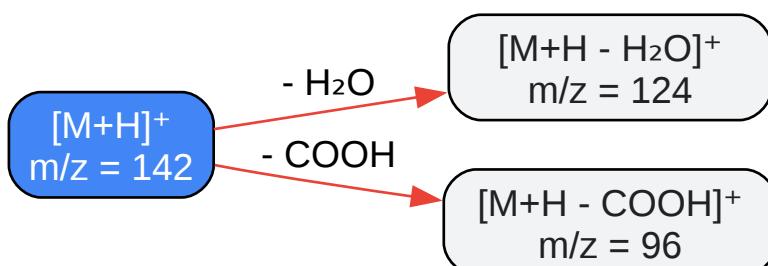
m/z (Nominal)	Ion Formula	Proposed Fragmentation
142	$[C_6H_5FNO_2]^+$	$[M+H]^+$
124	$[C_6H_3FNO]^+$	$[M+H - H_2O]^+$
96	$[C_5H_3FN]^+$	$[M+H - H_2O - CO]^+$ or $[M+H - COOH]^+$
78	$[C_5H_4N]^+$	$[C_5H_3FN]^+ - F + H$

Protocol 4.1: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of **6-Fluoronicotinic acid** (~10 μ g/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid.
- Instrumentation (LC-ESI-Q-TOF MS):
 - LC: Use a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

- MS: Operate in positive ion ESI mode. Acquire full scan data from m/z 50-500.
- Tandem MS (MS/MS):
 - Select the $[M+H]^+$ ion (m/z 142.0) as the precursor ion.
 - Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-30 eV) to generate a fragmentation spectrum.

Fragmentation Pathway of 6-Fluoronicotinic Acid



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Caption: Simplified MS fragmentation of **6-Fluoronicotinic acid**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π -system of the fluorinated pyridine ring is responsible for its characteristic absorption in the UV region.

Expertise & Experience: The Role of Conjugation

The absorption of UV light promotes electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).^[19] In **6-Fluoronicotinic acid**, the relevant transitions are $\pi \rightarrow \pi^*$ within the aromatic ring. The substitution of fluorine and the carboxylic acid group can cause a shift in the absorption maximum (λ_{max}) compared to unsubstituted pyridine.

Table 5.1: Expected UV-Vis Absorption Data (Solvent: Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition Type
~270-285	~1,000 - 5,000 L mol ⁻¹ cm ⁻¹	$\pi \rightarrow \pi^*$

Note: These are estimated values. The exact λ_{max} and ϵ are solvent-dependent and must be determined experimentally.

Protocol 5.1: UV-Vis Spectrum Acquisition

- Sample Preparation:
 - Prepare a stock solution of **6-Fluoronicotinic acid** in a UV-grade solvent (e.g., ethanol) of known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Instrument Setup:
 - Use a dual-beam spectrophotometer.
 - Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.
- Data Acquisition:
 - Fill a matched quartz cuvette with the sample solution.
 - Scan the sample from 400 nm down to 200 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Use the Beer-Lambert law ($A = \epsilon cl$) to calculate the molar absorptivity (ϵ) if the concentration (c) and path length (l , typically 1 cm) are known.

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